molecular formula C8H6N2OS B8005918 Benzo[d]isoxazole-3-carbothioamide

Benzo[d]isoxazole-3-carbothioamide

Cat. No.: B8005918
M. Wt: 178.21 g/mol
InChI Key: HDLNKWRYWKPAQS-UHFFFAOYSA-N
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Description

Benzo[d]isoxazole-3-carbothioamide is a heterocyclic compound that features a fused benzene and isoxazole ring system with a carbothioamide group attached at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Benzo[d]isoxazole-3-carbothioamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzo[d]isoxazole-3-carbothioamide can be compared with other similar compounds such as:

  • Benzo[d]isoxazole-3-carboxamide: : Similar structure but with a carboxamide group instead of a carbothioamide group. It has different reactivity and biological properties .

  • Benzo[d]isoxazole-3-thiol:

  • Benzo[d]isoxazole-3-carboxylic acid: : Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and potential applications in various fields. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to explore its full potential in medicinal and industrial applications.

Properties

IUPAC Name

1,2-benzoxazole-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-8(12)7-5-3-1-2-4-6(5)11-10-7/h1-4H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLNKWRYWKPAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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